molecular formula C13H25BrO2 B1584341 Ethyl 11-bromoundecanoate CAS No. 6271-23-4

Ethyl 11-bromoundecanoate

Cat. No. B1584341
CAS RN: 6271-23-4
M. Wt: 293.24 g/mol
InChI Key: RGWOAXNKJWTDFA-UHFFFAOYSA-N
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Description

Ethyl 11-bromoundecanoate, also known as 11-Bromoundecanoic Acid Ethyl Ester, is a chemical compound with the linear formula C13H25BrO2 . It has a molecular weight of 293.247 .


Synthesis Analysis

The synthesis of Ethyl 11-bromoundecanoate involves several steps. In one method, 11-bromo undecanoic acid is first converted into methyl 11-bromoundecanoate. This is followed by the synthesis of secondary amine monoester, and tertiary amine mono and diesters by the reaction of 11-bromoundecanoate with different aliphatic amines .


Molecular Structure Analysis

The molecular structure of Ethyl 11-bromoundecanoate is represented by the linear formula C13H25BrO2 . The compound has a molecular weight of 293.247 .


Physical And Chemical Properties Analysis

Ethyl 11-bromoundecanoate is a clear liquid at 20°C . It has a specific gravity of 1.13 and a refractive index of 1.46 .

Scientific Research Applications

  • Biodegradable Plastics Synthesis : Ethyl 11-bromoundecanoate has been utilized in the synthesis of biodegradable plastics. Shigetomi and Kojima (2003) investigated the polycondensation of lithium 11-bromoundecanoate in aqueous media. They found that water is an effective solvent for this reaction, and the polymer formed decomposes at 300°C, offering potential for environmentally friendly plastic applications (Shigetomi & Kojima, 2003).

  • Corrosion Inhibition : In 2020, Chauhan et al. synthesized compounds from ethyl 11-bromoundecanoate that exhibited exceptional corrosion inhibition for mild steel in acidic environments. These compounds, featuring quaternary ammonium, amide, and amine motifs, demonstrated high inhibition efficiency and adsorption on steel surfaces (Chauhan et al., 2020).

  • Antimicrobial and Anti-biofilm Activities : Ethyl 11-bromoundecanoate-based betaines, synthesized by Yasa et al. (2017), showed significant antimicrobial and anti-biofilm activities against pathogenic microbial and fungal strains. These compounds could potentially be used in healthcare settings for controlling microbial growth and biofilm formation (Yasa et al., 2017).

  • Conjugated Polymer Synthesis : Lee et al. (2007) prepared an ionic conjugated polymer using 11-bromoundecanoic acid. This polymer showed promising photoluminescence and electrochemical properties, indicating its potential use in electronic and optoelectronic applications (Lee et al., 2007).

Safety And Hazards

Ethyl 11-bromoundecanoate is classified as a hazardous substance. It is flammable and can be fatal if swallowed, in contact with skin, or if inhaled . Proper safety measures should be taken when handling this substance, including wearing protective gloves, eye protection, and face protection .

Future Directions

As for the future directions, Ethyl 11-bromoundecanoate, like other bromoesters, is likely to continue being used in organic synthesis due to its reactivity. It may also find applications in the development of new synthetic methodologies and in the synthesis of complex organic molecules .

properties

IUPAC Name

ethyl 11-bromoundecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25BrO2/c1-2-16-13(15)11-9-7-5-3-4-6-8-10-12-14/h2-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGWOAXNKJWTDFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60284203
Record name Ethyl 11-bromoundecanoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 11-bromoundecanoate

CAS RN

6271-23-4
Record name 6271-23-4
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Record name Ethyl 11-bromoundecanoate
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Record name ETHYL 11-BROMOUNDECANOATE
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Synthesis routes and methods I

Procedure details

Compound 1, 11-Bromoundecanoic acid (41.38 g, 156 mmol), was placed in a 250 ml round-bottomed flask equipped with a reflux condenser. After absolute ethanol (60 ml) and concentrated HCl (1/2 ml) were added, the reaction mixture was refluxed overnight. The reaction mixture was allowed to cool to room temperature before the solvent was removed under reduced pressure. The resulting yellow oil was dissolved in ether. The ether solution was extracted with saturated sodium carbonate (NaHCO3) and H2O, and dried over magnesium sulfate (MgSO4). The solvent was removed under reduced pressure. Purification of the crude product was obtained by vacuum distillation which yielded a colorless oil, ethyl-11-bromoundecanoate, compound 2 (37.32 g, 82.5% yield).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
41.38 g
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
reactant
Reaction Step Two
Yield
82.5%

Synthesis routes and methods II

Procedure details

In this example, 12-(3-amino-2,4,6-triiodophenyl)dodecanoic acid is synthesized. 11-Bromoundecanoic acid (54.0 g, 200 mmol) was refluxed overnight with 150 ml absolute ethanol and a catalytic amount (1.0 ml) H2SO4. The solvent was removed in vacuo and the residue was dissolved in 100 ml CHCl3 and extracted with 100 ml H2O, twice with 100 ml 10% aq. NaHCO3, 100 ml water, and brine, and was dried with MgSO4Removal of the solvent in vacuo and distillation of the remaining yellow liquid under vacuum yielded ethyl-11-bromoundecanoate as a colorless liquid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
54 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
Name
Quantity
1 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
64
Citations
N Requirand, H Blancou, A Commeyras… - Journal of Fluorine …, 1992 - Elsevier
… fluorination with fluorinated agents such as AgF, PPDA… from ethyl 11- bromoundecanoate or ethyl 11-hydroxyundecanoate; …
Number of citations: 0 www.sciencedirect.com
LJ Mathias, DG Powell, JP Autran, RS Porter - Macromolecules, 1990 - ACS Publications
… The flask was charged with 30 mL of dry N,N-dimethylformamide (DMF), 2 g (0.01 mol) of potassium phthalimide (99.6%15N), and 3.16 g (0.01 mol) of ethyl 11-bromoundecanoate (1). …
Number of citations: 78 pubs.acs.org
SD Petchiammal Alagudurai, S Shivakumar… - currentsci.com
… The molecular docking score of PDB ID: 7D6V Ethyl 11-bromoundecanoate is -3.18 kcal/mol and Isavuconazole is -4.52 kcal/mol and PDB ID: 1UH9 Ethyl 11-bromoundecanoate is -…
Number of citations: 0 www.currentsci.com
DE Bergbreiter, SA Walker - The Journal of Organic Chemistry, 1989 - ACS Publications
… Ethyl 11-bromoundecanoate and octyl 2-bromopropanoate were prepared fromtheir corresponding acids according to literature procedures.16,17 All other reagents were used as …
Number of citations: 50 pubs.acs.org
KMP Gaši, AR Gaković, JJ Ajduković… - researchgate.net
… A different reaction product was obtained in the case of compound 1 using ethyl 11bromoundecanoate instead of ethyl chloroacetate. It can be assumed that no nucleophilic attack on …
Number of citations: 8 www.researchgate.net
K Penov-Gaši, A Gaković, J Ajduković… - Acta periodica …, 2010 - scindeks-clanci.ceon.rs
… A different reaction product was obtained in the case of compound 1 using ethyl 11bromoundecanoate instead of ethyl chloroacetate. It can be assumed that no nucleophilic attack on …
Number of citations: 0 scindeks-clanci.ceon.rs
FLM Pattison, WC Howell, AJ McNamara… - The Journal of …, 1956 - ACS Publications
… prepared from 11-bromoundecanol as in Table III, and also from ethyl 11-bromoundecanoate by fluorination to ethyl 11fluoroundecanoate (26%), followed by reduction with lithium …
Number of citations: 72 pubs.acs.org
K Yonetake, T Nakayama, M Ueda - Journal of Materials Chemistry, 2001 - pubs.rsc.org
… First, the reaction of ethyl 11-bromoundecanoate 1 with 4′-hydroxy-1,1′-biphenyl-4-carbonitrile in the presence of potassium carbonate yielded corresponding ester 2. Then, an …
Number of citations: 77 pubs.rsc.org
M Kanca, J Van Buijtenen, BAC Van As… - Journal of Polymer …, 2008 - Wiley Online Library
… After 30 min, the reaction mixture became a clear yellow solution and ethyl 11-bromoundecanoate (26.24 g; 89.8 mmol) was added dropwise. The reaction mixture was stirred at 55 C. …
Number of citations: 22 onlinelibrary.wiley.com
LJ Mathias, GPJP Autran, S Porter - Contract - apps.dtic.mil
… The flask was charged with 30 ml dry N,N-dimethylformamide (DMF), 2g (0.01 moles) potassium phthalimide (99.6% "'N), and 3.16g (0.01 moles) of ethyl 11-bromoundecanoate (1). The …
Number of citations: 0 apps.dtic.mil

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